Boc-L-Valine N-carboxyanhydride

Description

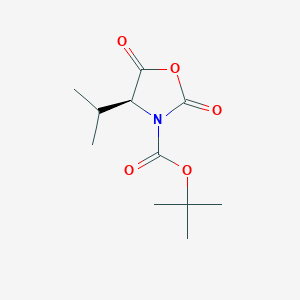

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc L Valine N Carboxyanhydride Monomers

Phosgene-Based Synthesis Approaches

Historically, the use of phosgene (B1210022) and its derivatives has been a cornerstone in the synthesis of N-carboxyanhydrides (NCAs). mdpi.com These methods, while efficient, require careful handling due to the high toxicity of the reagents.

Direct Phosgenation of L-Valine

The direct phosgenation of an unprotected amino acid, known as the Fuchs-Farthing method, is a widely employed strategy for preparing NCAs. mdpi.com This single-step reaction is attractive due to the minimal waste generated. pmcisochem.fr The process involves suspending L-Valine in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and introducing phosgene gas. publish.csiro.augoogle.com The reaction proceeds to form the desired N-carboxyanhydride. However, a significant drawback of this method is the concurrent production of hydrogen chloride (HCl). mdpi.compmcisochem.fr This acidic byproduct can lead to side reactions and impurities, such as the formation of α-amino acid acyl chloride, which can negatively impact the yield and purity of the final product, especially during scale-up. pmcisochem.fr

Utilization of Phosgene Derivatives (Diphosgene, Triphosgene)

To mitigate the hazards associated with gaseous phosgene, liquid diphosgene and solid triphosgene (B27547) have been adopted as safer alternatives. mdpi.com Triphosgene, in particular, is often preferred as it is a stable, crystalline solid that can be handled more easily. mdpi.compublish.csiro.au The synthesis of L-Valine NCA using triphosgene involves suspending L-Valine in an anhydrous solvent like THF and heating the mixture with triphosgene. publish.csiro.au For instance, L-Valine (8.50 mmol) suspended in anhydrous THF (20 mL) is reacted with triphosgene (3.40 mmol) at 60 °C until a clear solution is formed, typically within an hour. publish.csiro.au The reaction mixture is then processed to remove byproducts and isolate the Valine-NCA, often achieving yields around 70%. publish.csiro.au Despite the improved handling safety, these derivatives still generate phosgene in situ and produce HCl, necessitating purification steps to prevent product degradation. mdpi.compmcisochem.frrsc.org

Considerations for Boc-Protection during Synthesis

The tert-butoxycarbonyl (Boc) protecting group is crucial in many synthetic applications of amino acids. chemicalbook.com In the context of NCA synthesis, the Boc group is typically introduced onto the L-Valine amino acid prior to the cyclization reaction. prepchem.comrsc.org The synthesis of Boc-L-Valine generally involves reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a basic aqueous solution, often a mixture of THF and water with NaOH. prepchem.comrsc.org

When preparing Boc-L-Valine NCA, the pre-protected Boc-L-Valine is the starting material. However, direct phosgenation can lead to the deblocking of the Boc group due to the generation of HCl. nih.govacs.org This highlights a critical consideration: the reaction conditions must be carefully controlled to preserve the acid-sensitive Boc protecting group. The use of non-basic HCl scavengers, such as α-pinene or epoxides like propylene (B89431) oxide, can be employed to neutralize the generated HCl and prevent both the decomposition of the NCA ring and the cleavage of the Boc group. pmcisochem.frchemrxiv.org

Phosgene-Free and Green Chemistry Synthesis Routes

Growing environmental and safety concerns have spurred the development of phosgene-free synthetic methods for NCAs. These "green" approaches aim to replace hazardous reagents with safer and more sustainable alternatives.

Carbon Dioxide and N-Propylphosphonic Anhydride-Mediated Synthesis

A notable phosgene-free method involves the direct use of carbon dioxide (CO₂) as a C1 source, facilitated by a coupling reagent like n-propylphosphonic anhydride (B1165640) (T3P®). rsc.orgnih.gov This approach offers a safer and more environmentally friendly route to NCAs. nih.govacs.org The reaction between a Boc-protected amino acid, such as Boc-L-Valine, and the T3P® reagent yields the corresponding NCA in good yield and purity, with no detectable epimerization. nih.govacs.org This process is advantageous as it is easy to operate, generates non-toxic byproducts that are simple to remove, and avoids the use of halogenated compounds. nih.govacs.org This method has been successfully applied to synthesize a variety of NCAs, demonstrating its broad applicability. rsc.orgnih.gov

Approaches via Urethane (B1682113) Derivatives

Another phosgene-free strategy involves the use of urethane derivatives of amino acids. researchgate.netresearchgate.net In this method, N-phenoxycarbonyl derivatives of amino acids can be synthesized and subsequently polymerized through polycondensation, eliminating phenol (B47542) and CO₂ to form polypeptides. researchgate.netresearchgate.net For the synthesis of discrete NCAs, N-alkyloxycarbonylamino acids can be treated with coupling reagents. rsc.org More specifically, urethane-protected NCAs (UNCAs) can be synthesized by reacting a pre-formed NCA with an alkyl chloroformate in the presence of a tertiary amine. google.com Alternatively, reacting N-Boc or N-Cbz protected β-amino acids with phosphorus tribromide has been shown to produce β-NCAs. illinois.edunih.gov These methods circumvent the direct use of phosgene and offer alternative pathways to these valuable monomers. researchgate.netresearchgate.net

Data Tables

Table 1: Comparison of Phosgene-Based Synthesis of L-Valine NCA

| Parameter | Direct Phosgenation | Triphosgene Method |

| Starting Material | L-Valine | L-Valine |

| Reagent | Phosgene (gas) | Triphosgene (solid) |

| Key Advantage | Single-step reaction pmcisochem.fr | Easier and safer handling of reagent mdpi.com |

| Key Disadvantage | Highly toxic reagent, HCl byproduct mdpi.compmcisochem.fr | In situ phosgene generation, HCl byproduct pmcisochem.frrsc.org |

| Typical Yield | Variable, sensitive to scale-up pmcisochem.fr | ~70% publish.csiro.au |

Table 2: Overview of Phosgene-Free Synthesis Routes for NCAs

| Method | Key Reagents | Starting Material | Key Features |

| CO₂/T3P® | Carbon Dioxide, n-Propylphosphonic Anhydride | Boc-protected amino acid | Phosgene- and halogen-free, non-toxic byproducts, good yield and purity nih.govacs.org |

| Urethane Derivatives | Diphenyl carbonate, Phosphorus tribromide | Amino acid, N-protected amino acid | Avoids direct phosgene use, offers alternative pathways for NCA and polypeptide synthesis researchgate.netresearchgate.netillinois.edu |

Mechanistic Investigations of Boc L Valine N Carboxyanhydride Ring Opening Polymerization Rop

Normal Amine Mechanism (NAM) Pathways

The Normal Amine Mechanism (NAM) is a controlled, chain-growth process typically initiated by nucleophiles such as primary amines. nih.gov This pathway is favored for producing well-defined polypeptides with predictable molecular weights and low polydispersity because the rate of initiation is often faster than the rate of propagation. dcu.ie The mechanism proceeds through a step-wise addition of monomers to a growing polymer chain that possesses a reactive amine terminus. nih.gov

Nucleophilic Ring-Opening and Decarboxylation

The NAM pathway is initiated by the nucleophilic attack of a primary amine on the electrophilic C5 carbonyl carbon of the Boc-L-Valine NCA ring. dcu.ienih.gov This attack leads to the opening of the anhydride (B1165640) ring and the formation of an unstable carbamic acid intermediate. nih.gov This intermediate subsequently undergoes rapid decarboxylation, releasing a molecule of carbon dioxide (CO₂) and generating a new, extended amino acid derivative with a primary amine at its terminus. This entire sequence effectively adds one monomer unit to the initiator. nih.gov The loss of CO₂ is a crucial, often rate-determining step; efficient removal of CO₂ from the reaction mixture can shift the equilibrium toward the active amine form and accelerate the polymerization. nih.gov

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | A primary amine initiator attacks the C5 carbonyl of the Boc-L-Valine NCA. | Amine, Boc-L-Valine NCA |

| 2. Ring-Opening | The anhydride ring opens to form a linear structure. | Carbamic acid |

| 3. Decarboxylation | The carbamic acid intermediate loses a molecule of carbon dioxide (CO₂). | Amine-terminated dimer |

Role of Propagating Amine Terminus

Following the initial ring-opening and decarboxylation, the newly formed primary amine terminus becomes the active center for chain propagation. nih.gov This propagating amine end-group then acts as the nucleophile, attacking the C5 carbonyl of the next Boc-L-Valine NCA monomer. dcu.ie This process repeats, with each cycle adding another valine unit and regenerating the reactive amine terminus on the growing polypeptide chain. The nucleophilicity of this propagating amine is a key factor in the polymerization kinetics. nih.gov The process continues until all the monomer is consumed, ideally resulting in a polymer where each chain was initiated by a single initiator molecule.

Activated Monomer Mechanism (AMM) Pathways

The Activated Monomer Mechanism (AMM) is an alternative pathway that is typically initiated by strong, non-nucleophilic bases such as tertiary amines, alkoxides, or other basic salts. nih.govillinois.edu In this mechanism, the initiator's primary role is to deprotonate the NCA monomer, transforming it into a highly reactive nucleophile. dcu.ie The AMM often leads to very rapid polymerization and the formation of high molecular weight polypeptides, but it generally offers less control over the polymer's structural characteristics, resulting in broader molecular weight distributions. dcu.iempg.de

Deprotonation of NCA and Anion Formation

The AMM is initiated when a strong base abstracts the acidic proton from the nitrogen atom (N3) of the Boc-L-Valine NCA ring. dcu.ienih.gov This deprotonation event generates an NCA anion. This anion, often referred to as the "activated monomer," is a potent nucleophile due to its negative charge. dcu.ie The formation of this activated species is the key difference from the NAM pathway, where the monomer remains neutral and acts as an electrophile. nih.gov

Nucleophilic Attack by Activated Monomer

Once formed, the activated monomer (NCA anion) acts as the nucleophile, attacking the electrophilic C5 carbonyl of a neutral NCA monomer. dcu.ienih.gov This nucleophilic attack results in the formation of a dimer and regenerates an active anionic site, allowing the polymerization to continue. Unlike the NAM, where the initiator becomes part of the polymer chain, the base in the AMM acts more like a catalyst and is not incorporated. nih.gov This pathway can be more complex, as the growing chain possesses two potentially reactive sites, which can contribute to side reactions and a loss of control over the polymerization. mpg.de

Co-existence and Interplay of NAM and AMM

In practice, the NAM and AMM pathways are not always mutually exclusive and can coexist during polymerization. illinois.edumpg.de This is particularly true when using initiators, such as primary or secondary amines, which possess both nucleophilic and basic characteristics. nih.govnih.gov The primary amine can initiate polymerization via the NAM, but the resulting amine-terminated propagating chain is itself basic and can deprotonate an NCA monomer, thereby initiating the AMM as a competing pathway. nih.govresearchgate.net

| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |

| Initiator Type | Nucleophiles (e.g., primary amines) dcu.ie | Strong bases (e.g., tertiary amines, alkoxides) nih.gov |

| Role of Monomer | Electrophile (attacked by amine) nih.gov | Nucleophile (after deprotonation) dcu.ie |

| Propagating Species | Amine-terminated polymer chain nih.gov | Anionic polymer chain dcu.ie |

| Control | Generally high, narrow polydispersity dcu.ie | Generally low, broad polydispersity mpg.de |

| Initiator Incorporation | Yes nih.gov | No nih.gov |

Alternative Mechanistic Considerations

While the normal amine mechanism (NAM) is a primary pathway for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), alternative mechanisms can be operative, particularly depending on the initiator used.

Silyl (B83357) Group Transfer Mechanism

The use of silylated amines as initiators introduces a distinct mechanistic pathway known as the silyl group transfer mechanism. In this process, the trimethylsilyl (B98337) (TMS) group is transferred during the polymerization. frontiersin.org Theoretical studies using Density Functional Theory (DFT) on the polymerization of Ala-NCA and Sar-NCA initiated by a model TMS amine have shown that the transfer of the TMS group is thermodynamically more favorable than proton transfer. frontiersin.org This "NAM-TMS mechanism" involves the cleavage of the N-Si bond of the initiator, such as hexamethyldisilazane (B44280) (HMDS), leading to the formation of a trimethylsilyl carbamate (B1207046) (TMS-CBM) terminal group. mdpi.com This mechanism has been shown to facilitate a controlled and living polymerization of NCAs. mdpi.com

Carbamate Mechanism (for specific initiators)

When strong bases are employed as initiators, a "carbamate mechanism" can occur alongside the activated monomer mechanism (AMM). nih.gov This pathway becomes significant when the initiator is sufficiently basic to deprotonate the intermediate carbamic acid that forms during polymerization. mdpi.com The resulting carbamate anion is a nucleophile that can then attack another NCA monomer, leading to the formation of an intermediate anhydride. mdpi.com Subsequent decarboxylation regenerates a new peptide bond, allowing the polymerization to continue. mdpi.com While this mechanism is considered a minor side reaction in polymerizations initiated by primary amines, it can become a significant pathway when using strong base initiators. mdpi.comnih.gov The carbamate ion itself can act as a propagating species in NCA polymerizations. acs.org

Side Reactions and Chain Termination in Boc-L-Valine N-carboxyanhydride Polymerization

The living nature of NCA polymerization can be compromised by several side reactions that lead to chain termination, resulting in "dead chains" that are no longer reactive. uoi.grillinois.edu These side reactions limit the control over molecular weight and can lead to broader molecular weight distributions. illinois.edu

Formation of "Dead Chains"

"Dead chains" are polymer chains that have lost their reactive end group and can no longer propagate. uoi.gr One major route to the formation of dead chains is the reaction of the propagating amine chain-end with the NCA monomer itself, resulting in a carboxyl end-group. uoi.gr Another significant termination pathway involves the reaction of the propagating chain with impurities or the solvent. uoi.grillinois.edu For instance, in polymerizations of Nε-trifluoroacetyl-L-lysine NCA initiated with hexylamine, a substantial percentage of chains can become non-reactive. uoi.gr However, lowering the polymerization temperature has been shown to dramatically increase the percentage of living chains. nih.govuoi.gr The formation of these terminated chains can be influenced by the presence of impurities in the monomer or solvent, which can quench the propagating chain ends. illinois.edu

| Initiator System | Condition | Living Chains (%) | Dead Chains (%) | Reference |

| Hexylamine | 20 °C | 22 | 78 | uoi.gr |

| Hexylamine | Lower Temperature | 99 | 1 | nih.govuoi.gr |

Solvent-Induced Side Reactions (e.g., DMF)

The choice of solvent can significantly impact the polymerization process, with some solvents actively participating in side reactions. N,N-dimethylformamide (DMF), a common solvent for NCA polymerization, can react with the propagating amine end-group. uoi.gracs.org This reaction results in the formation of a formyl-terminated polymer, a "dead chain" incapable of further propagation. uoi.gr This termination reaction has been identified as a significant contributor to the loss of living chains in amine-initiated NCA polymerizations conducted in DMF. nih.govuoi.gr Similar termination reactions have been observed with other amide solvents like N,N-dimethylacetamide (DMAc). nih.gov The extent of these solvent-induced side reactions can be influenced by temperature, with higher temperatures potentially increasing the rate of termination. nih.gov

Succinimide (B58015) Formation

While not as commonly cited as other termination pathways for Boc-L-Valine NCA specifically, the formation of succinimide derivatives is a known side reaction in polypeptide synthesis. This can occur through intramolecular cyclization reactions, particularly in polymers with certain side chains. Although detailed studies on succinimide formation specifically in Boc-L-Valine NCA polymerization are not prevalent in the provided context, it remains a potential side reaction to consider in the broader context of polypeptide synthesis from NCAs.

Initiation and Catalysis Systems for Controlled Polymerization of Boc L Valine N Carboxyanhydride

Amine-Based Initiators

Amine-based initiators are commonly employed for the ROP of NCAs due to their nucleophilic nature, which facilitates the ring-opening process. cymitquimica.comillinois.edu The mechanism and control of the polymerization can be significantly influenced by the type of amine used.

Primary Amine Initiation

Primary amines are effective initiators for the ROP of NCAs, proceeding primarily through the "normal amine mechanism" (NAM). nih.govfrontiersin.org In this mechanism, the primary amine attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate. nih.gov Subsequent decarboxylation generates a new terminal amine group, which then propagates the polymerization by attacking another NCA monomer. nih.gov This process allows for the synthesis of polypeptides with predictable molecular weights and narrow polydispersity indices (PDI), characteristic of a living polymerization. nih.gov

The efficiency and control of primary amine-initiated polymerization can be sensitive to reaction conditions. For instance, the removal of carbon dioxide (CO2), a byproduct of the reaction, can significantly accelerate the polymerization rate by shifting the equilibrium from the stable carbamic acid to the reactive amine chain end. nih.gov Studies have shown that conducting the polymerization under a flow of nitrogen gas can dramatically reduce reaction times compared to those in a closed system like a glovebox. nih.gov

While primary amines offer good control, side reactions can still occur, particularly at room temperature, leading to broader molecular weight distributions. researchgate.net Lowering the reaction temperature, for example to 0°C, has been shown to suppress these side reactions and improve the living character of the polymerization. researchgate.net

| Initiator | Monomer | Conditions | Key Findings |

| n-Hexylamine | γ-Benzyl-L-glutamate NCA | N2 flow, room temp. | 90% conversion in 2h, predictable MW, PDI < 1.19. nih.gov |

| n-Hexylamine | Nε-trifluoroacetyl-L-lysine NCA | 0°C | Demonstrated possibility of living polymerization by suppressing side reactions. researchgate.net |

| n-Hexylamine | Nε-Boc-L-lysine NCA, Nε-Fmoc-L-lysine NCA | High vacuum | Synthesis of well-defined block copolypeptides. nih.gov |

Tertiary Amine Catalysis and Initiation

Tertiary amines can function as either initiators or catalysts in the ROP of NCAs, typically promoting the "activated monomer mechanism" (AMM). mdpi.comnih.gov In the AMM, the tertiary amine acts as a base, deprotonating the NCA monomer to form a more nucleophilic species. mdpi.comnih.gov This activated monomer then initiates polymerization by attacking another NCA molecule. This mechanism can lead to very high molecular weight polypeptides. mdpi.comnih.gov

However, the use of tertiary amines alone can sometimes lead to a lack of control over the polymerization, resulting in broad molecular weight distributions. mdpi.com Recent studies have explored the combined use of primary ammonium (B1175870) salts and tertiary amines to achieve better control. rsc.org In these systems, the tertiary amine is thought to deprotonate the primary ammonium salt to generate the primary amine initiator in situ. Kinetic analyses have revealed that both the NAM and AMM can coexist, and by carefully controlling the ratio of primary to tertiary amines, a controlled polymerization can be achieved with significantly reduced reaction times.

Ammonium Salt-Mediated Systems

The use of primary ammonium salts in combination with tertiary amines has emerged as a method for the controlled ROP of NCAs. rsc.org This system allows for the synthesis of polypeptides with defined end-group structures, predetermined molar masses, and narrow molar mass distributions. rsc.org The primary ammonium salt acts as a precursor to the active primary amine initiator, which is generated in situ by the tertiary amine. This approach provides a balance between the controlled nature of primary amine initiation and the accelerated rates often associated with tertiary amines.

Transition Metal-Based Initiators for Living Polymerization

Transition metal complexes have been developed as an alternative to traditional amine initiators to achieve living polymerization of NCAs with excellent control over molecular weight and dispersity. mdpi.comnih.gov These systems operate through a distinct mechanism that allows for the synthesis of well-defined polypeptides. mdpi.com

Cobalt-Initiated Systems

Cobalt complexes, such as those supported by phosphine (B1218219) ligands, have been shown to be effective initiators for the living polymerization of NCAs. mdpi.com The proposed mechanism involves the oxidative addition of the NCA to a low-valent cobalt center, followed by a series of steps that lead to the propagation of the polypeptide chain. illinois.edu These cobalt initiators can produce polypeptides with narrow chain-length distributions (PDI < 1.2) and controlled molecular weights ranging from 500 to 500,000 g/mol . illinois.edu Interestingly, it has been found that cobalt species can also catalyze the polymerization of proline NCAs, which was previously thought to be challenging due to the lack of an amide proton. nih.govnsf.gov This suggests that alternative mechanistic pathways may be at play. nih.govnsf.gov

| Initiator System | Key Features | Reference |

| (PMe3)4Co | Controlled polymerization of various NCAs, including those with functional side groups. | mdpi.com |

| Cobalt Complexes | Can polymerize proline NCAs, suggesting alternative mechanisms. | nih.govnsf.gov |

| Cobalt and Iron Initiators | Enable controlled polymerization of α-Amino Acid-N-Carboxyanhydrides. | nih.gov |

Nickel-Initiated Systems

Similar to cobalt, nickel(0) complexes are also highly effective initiators for the living polymerization of NCAs. illinois.edu The mechanism is believed to be analogous to the cobalt-initiated systems, involving the formation of metallacyclic intermediates that control the chain growth. illinois.edu These nickel-based systems allow for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. illinois.edu

A significant advancement in this area is the development of pre-formed nickel amido-amidate complexes. nsf.gov These initiators bypass the in-situ activation step and allow for the polymerization of challenging monomers like proline NCAs, which lack the N-H proton typically required for initiation with zerovalent metal complexes. nih.govnsf.gov This finding has broadened the scope of transition metal-catalyzed NCA polymerization and provided new insights into the general propagation mechanism. nih.gov

| Initiator System | Key Features | Reference |

| Nickel(0) Complexes | Living polymerization with controlled MW and narrow PDI. | illinois.edu |

| Pre-formed Nickel Amido-amidate | Bypasses N-H requirement, enables polymerization of proline NCAs. | nsf.gov |

| Nickel Initiator | Intercepts an intermediate and does not require an NH group. | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the ring-opening polymerization (ROP) of NCAs, offering a metal-free alternative to traditional methods. These catalysts can enhance reaction rates and provide excellent control over the polymerization process.

One notable approach involves the use of a trifunctional organocatalyst, 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl). This catalyst has been shown to significantly accelerate the primary amine-initiated ROP of various NCAs. The proposed mechanism involves a cation-dipole interaction where the catalyst activates the C5-carbonyl group of the NCA, making it more susceptible to nucleophilic attack by the initiator. While specific data for Boc-L-Valine NCA is not extensively reported, studies on other Boc-protected NCAs, such as Nε-tert-butyloxycarbonyl-L-lysine (Boc-L-Lys) NCA and Nδ-tert-butyloxycarbonyl-L-ornithine (Boc-L-Orn) NCA, demonstrate the catalyst's efficacy in facilitating controlled polymerization. nih.gov

Another promising organocatalytic strategy employs fluorinated alcohols, which can act as hydrogen-bonding catalysts. These catalysts are proposed to activate the NCA monomer and stabilize the propagating chain end through hydrogen bonding interactions, leading to a fast and controlled polymerization. This method has the advantage of being metal-free and proceeding without the need for a co-catalyst.

Below is a table summarizing the findings for the organocatalytic polymerization of Boc-protected NCAs, which can be extrapolated to understand the potential for Boc-L-Valine NCA.

| Initiator | Catalyst | Monomer | Monomer/Initiator Ratio | Catalyst Loading (mol%) | Solvent | Time (h) | Mn ( kg/mol ) | PDI (Đ) |

| n-Butylamine | DMAPPCl | Boc-L-Lys NCA | 50/1 | 4 | THF | 2 | 13.5 | 1.18 |

| n-Butylamine | DMAPPCl | Boc-L-Orn NCA | 50/1 | 4 | THF | 2 | 10.8 | 1.21 |

Table 1: Organocatalytic Polymerization of Boc-Protected NCAs

Other Initiator Systems

Beyond traditional primary amine initiators, several other systems have been developed to achieve controlled polymerization of NCAs, each with unique mechanisms and advantages.

N-Trimethylsilyl Amine Initiators

N-trimethylsilyl (N-TMS) amines have been successfully employed as initiators for the controlled ROP of NCAs. illinois.edupku.edu.cnnih.gov The initiation mechanism involves the cleavage of the Si-N bond of the N-TMS amine. illinois.edupku.edu.cn The resulting amine attacks the C5 carbonyl of the NCA ring, while the trimethylsilyl (B98337) group attaches to the nitrogen of the opened ring, forming a trimethylsilyl carbamate (B1207046) (TMS-CBM) propagating chain end. illinois.edupku.edu.cn The propagation then proceeds through the transfer of the TMS group from the propagating chain to the incoming monomer. illinois.edupku.edu.cnnih.gov

This method offers several advantages, including fast polymerization rates at room temperature and the ability to produce polypeptides with predictable molecular weights and narrow molecular weight distributions (PDI). illinois.edupku.edu.cn Furthermore, a wide variety of N-TMS amines are available, allowing for the facile introduction of different functional groups at the C-terminus of the polypeptide chain. illinois.edupku.edu.cn While much of the reported data focuses on monomers like γ-benzyl-L-glutamate (BLG) NCA and ε-Cbz-L-lysine (Z-Lys) NCA, the general applicability of this method suggests its utility for Boc-L-Valine NCA as well. illinois.edupku.edu.cnillinois.edu

The table below presents representative data for the polymerization of NCAs using N-TMS amine initiators.

| Initiator | Monomer | Monomer/Initiator Ratio | Solvent | Time (h) | Mn ( kg/mol ) | PDI (Đ) |

| N-TMS allylamine | γ-benzyl-L-glutamate NCA | 100 | DMF | 15 | 22.0 | 1.05 |

| N-TMS benzylamine | γ-benzyl-L-glutamate NCA | 100 | DMF | 24 | 23.5 | 1.04 |

| N-TMS morpholine | γ-benzyl-L-glutamate NCA | 100 | DMF | 24 | 21.8 | 1.06 |

| N-TMS allylamine | ε-Cbz-L-lysine NCA | 50 | DMF | 24 | 15.4 | 1.10 |

Table 2: Polymerization of NCAs Initiated by N-Trimethylsilyl Amines illinois.eduillinois.edu

Acid-Assisted Polymerization

While typically initiated by bases or nucleophiles, the ROP of certain NCAs can be promoted by the presence of a weak acid. Research on the polymerization of d-penicillamine NCA has shown that the addition of benzoic acid can increase both the yield and the rate of polymerization. pku.edu.cn The proposed mechanism suggests that the carboxylic acid additive facilitates proton transfer and the decarboxylation process, while also suppressing base-induced side reactions. pku.edu.cn This acid-promoted pathway presents an intriguing, albeit less conventional, approach to NCA polymerization. Specific studies on the acid-assisted polymerization of Boc-L-Valine NCA are needed to validate this method for this particular monomer.

Phototriggered Polymerization

Phototriggered polymerization offers spatial and temporal control over the initiation process. One strategy involves the use of photocaged monomers. For instance, a photocaged Nε-(o-nitrobenzyloxycarbonyl)-L-lysine-NCA has been shown to undergo ROP upon UV irradiation without the need for an external initiator or catalyst. researchgate.net The UV light removes the photolabile protecting group, generating a primary amine that then initiates the polymerization. researchgate.net This "inimer" (initiator + monomer) approach allows for the synthesis of both linear and hyperbranched polypeptides. researchgate.net The application of this phototriggered strategy to Boc-L-Valine NCA would require the design and synthesis of a suitable photocaged derivative.

Macroinitiators for Block Copolymer Synthesis

The use of macroinitiators in the ROP of NCAs is a powerful technique for the synthesis of well-defined block copolymers, which are of great interest for applications in drug delivery and nanotechnology. The macroinitiator, a pre-existing polymer chain with an initiating group, starts the polymerization of the NCA, leading to the formation of a block copolymer.

Various types of macroinitiators have been explored for NCA polymerization. For example, amino-terminated polymers can initiate the ROP of NCAs through the "amine mechanism." mdpi.com More recently, dextran-based macroinitiators have been developed for the synthesis of polysaccharide-b-polypeptide block copolymers. nih.govresearchgate.net In this approach, the terminal hydroxyl group of dextran (B179266) is converted into a tetraalkylammonium carboxylate, which then initiates the ROP of NCAs in a controlled manner. nih.gov This method has been shown to be effective for a range of NCA monomers, suggesting its potential for use with Boc-L-Valine NCA. nih.gov

The synthesis of block copolymers can also be achieved using dual initiators that can facilitate two different types of polymerization. researchgate.net For instance, a molecule containing both an initiating site for living cationic polymerization and a nitroxide-mediated radical polymerization (NMP) moiety can be used to create block copolymers. rsc.org While these advanced methods are versatile, their specific application to Boc-L-Valine NCA to form block copolymers requires further investigation.

The table below summarizes examples of block copolymer synthesis using macroinitiators with various NCAs.

| Macroinitiator | Second Monomer | Solvent | Mn ( kg/mol ) of Block Copolymer | PDI (Đ) of Block Copolymer |

| Amino-terminated Polystyrene | γ-benzyl-L-glutamate NCA | THF/DMF | 35.0 | 1.15 |

| Dextran-COON(Oct)4 | γ-benzyl-L-glutamate NCA | DMF | 25.4 | 1.21 |

| Dextran-COON(Oct)4 | ε-Cbz-L-lysine NCA | DMF | 28.9 | 1.25 |

Table 3: Synthesis of Block Copolymers using Macroinitiators

Kinetic and Stereochemical Control in Boc L Valine N Carboxyanhydride Polymerization

Kinetic Studies of Monomer Conversion and Polymer Growth

The kinetics of NCA polymerization, which typically follow a chain-growth mechanism, are fundamental to controlling the resulting polypeptide's properties. csbsju.edu The rate of polymerization and the growth of the polymer chain are significantly influenced by reaction conditions. Generally, the process is monitored by tracking the disappearance of the monomer, often using techniques like Fourier-transform infrared (FTIR) spectroscopy to follow the decrease in the anhydride (B1165640) peak intensity. The polymerization is considered "living" if chain-termination and chain-transfer reactions are minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. illinois.edu

The initiator concentration and the monomer-to-initiator ratio ([M]/[I]) are critical parameters for controlling the molecular weight of the resulting poly(L-valine). In a living polymerization, each initiator molecule starts one polymer chain. Therefore, the theoretical degree of polymerization (DP), which is the average number of monomer units in a polymer chain, is determined by the initial [M]/[I] ratio. csbsju.edu

Increasing the initiator concentration while keeping the monomer concentration constant leads to the formation of more polymer chains, which consequently results in a lower average molecular weight. nih.govmdpi.com Conversely, a higher [M]/[I] ratio will produce longer polymer chains and thus a higher molecular weight. However, the initiator concentration also affects the polymerization rate; a higher concentration of initiator species generally leads to a faster reaction. mdpi.com This relationship underscores the trade-off between reaction speed and the final polymer's molecular weight.

The data below illustrates the typical relationship between the [M]/[I] ratio and the resulting polymer characteristics in a well-controlled NCA polymerization.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics This table presents representative data illustrating the general trend observed in controlled NCA polymerizations.

| [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 25:1 | 5,425 | 5,300 | 1.15 |

| 50:1 | 10,850 | 10,500 | 1.12 |

| 100:1 | 21,700 | 20,900 | 1.18 |

Reaction temperature is a crucial factor in controlling NCA polymerizations. Higher temperatures generally increase the rate of polymerization. acs.org However, elevated temperatures can also promote side reactions, such as chain termination and transfer, which disrupt the living nature of the polymerization and lead to broader molecular weight distributions and less defined polymer structures. researchgate.net

The effect of pressure on NCA polymerization kinetics is generally less pronounced than that of temperature. acs.org While a significant increase in pressure can slightly increase the polymerization rate, small pressure changes typically have a negligible effect. acs.org Applying a vacuum or purging the reaction with an inert gas like nitrogen can, however, accelerate the polymerization by facilitating the removal of the carbon dioxide byproduct, which can shift the reaction equilibrium forward. csbsju.edu

Table 2: General Influence of Temperature on NCA Polymerization This table summarizes the general effects of adjusting reaction temperature on the polymerization of NCAs.

| Temperature | Polymerization Rate | Control & "Living" Character | Side Reactions | Polydispersity Index (PDI) |

|---|---|---|---|---|

| High (> 50°C) | Fast | Poor | Frequent | High (> 1.5) |

| Room Temp (~25°C) | Moderate | Moderate | Occasional | Moderate (~1.2 - 1.5) |

Stereoselectivity and Stereospecificity in Poly(L-Valine) Formation

The stereochemistry of poly(L-valine) is a determining factor for its secondary structure and, consequently, its material properties. Since Boc-L-valine NCA is a chiral monomer, its polymerization can lead to a polymer with a specific spatial arrangement of the pendant isopropyl groups. A stereospecific polymerization is one that preserves the stereochemistry of the monomer unit as it is incorporated into the polymer chain. illinois.edu For poly(L-valine), the goal is typically to produce an isotactic polymer, where all the chiral centers in the backbone have the same (L) configuration. youtube.com

The ring-opening polymerization of NCAs can proceed through different pathways, most notably the "amine mechanism" and the "activated monomer mechanism". illinois.edumdpi.com The choice of mechanism, dictated by the initiator and reaction conditions, can have a significant impact on the stereochemical integrity of the resulting polypeptide.

The amine mechanism , typically initiated by primary amines, involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring. This pathway is generally considered more controlled and is less prone to side reactions that can compromise the stereochemistry of the alpha-carbon. nih.gov

The activated monomer mechanism , initiated by strong bases or tertiary amines, involves the deprotonation of the NCA at the N3 position. mdpi.com This "activated" monomer then acts as the nucleophile. This mechanism can be more susceptible to side reactions, including epimerization at the chiral alpha-carbon, which would disrupt the stereoregularity of the polymer chain and lead to a loss of optical activity. Therefore, to ensure the formation of highly isotactic poly(L-valine), conditions that favor the amine mechanism are preferred.

Tacticity describes the stereochemical arrangement of adjacent chiral centers along the polymer backbone. wikipedia.org The three main types are:

Isotactic: All pendant groups are on the same side of the polymer chain. numberanalytics.com

Syndiotactic: Pendant groups alternate sides along the chain. numberanalytics.com

Atactic: Pendant groups are randomly arranged. numberanalytics.com

The nature of the initiator can play a crucial role in determining the tacticity of the polymer. youtube.com In the context of L-valine NCA polymerization, the primary goal is to achieve an isotactic polymer by preserving the L-configuration of every monomer unit. This is largely dependent on preventing racemization during polymerization.

While traditional amine initiators are not stereospecific in the same way as, for example, Ziegler-Natta catalysts are for polyolefins, the initiator can still influence the stereochemical outcome. quora.com The use of chiral initiators can, in some systems, induce a preference for one enantiomer over another in a racemic mixture. However, when polymerizing an enantiomerically pure monomer like L-valine NCA, the key role of the initiator is to promote a clean polymerization mechanism (the amine mechanism) that avoids epimerization. The bulkiness and chemical nature of the initiator can affect the transition state of the addition reaction, but with an optically pure L-monomer, the primary product is expected to be the isotactic poly(L-valine). youtube.com

Enantioselective polymerization refers to methods that preferentially polymerize one enantiomer from a racemic (D,L) mixture of monomers. This is particularly relevant when trying to synthesize stereoregular polymers from racemic starting materials.

In the context of valine NCA, research has shown that the growing polymer chain end can exhibit stereoselectivity. researchgate.net When polymerizing a racemic mixture of D- and L-valine NCA, a growing chain with an L-valine at its terminus will preferentially add another L-valine NCA monomer over a D-valine NCA monomer. researchgate.netacs.org This phenomenon, known as "chain-end control," leads to the formation of stereoblocks or sequences with a higher-than-statistical prevalence of homochiral (L-L-L... or D-D-D...) linkages. wikipedia.orgacs.org This kinetic resolution effect means that even without a chiral initiator, a degree of stereocontrol can be exerted by the chirality of the polymer chain itself. This approach is a key strategy for producing polymers with significant isotactic character from racemic monomer mixtures.

Molecular Weight Control and Polydispersity Index (PDI)

The ability to control the molecular weight and maintain a narrow molecular weight distribution, characterized by the polydispersity index (PDI), is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with predictable properties and functions. In the context of Boc-L-Valine N-carboxyanhydride (NCA) polymerization, achieving this control is a significant challenge due to the complex interplay of initiation, propagation, and termination or chain transfer reactions. illinois.edu

Historically, the ring-opening polymerization (ROP) of NCAs initiated by primary amines often resulted in polymers with broad molecular weight distributions and limited control over the final chain length. illinois.edu This is attributed to several factors, including side reactions that lead to chain termination and transfer. illinois.edu The "amine mechanism," a nucleophilic ring-opening process, can theoretically lead to linear growth with monomer conversion; however, the presence of the "activated monomer" (AM) mechanism, particularly with basic initiators, complicates this control. illinois.edu The AM mechanism involves the deprotonation of the NCA monomer, which then acts as a nucleophile, leading to less controlled polymerization. illinois.edu

Recent advancements have demonstrated that by carefully selecting initiators and controlling reaction conditions, it is possible to achieve living polymerization of NCAs, including Boc-L-Valine NCA. Living polymerization is characterized by the absence of irreversible chain termination and transfer, allowing for the synthesis of polymers with predictable molecular weights and low PDIs. researchgate.net For instance, the use of transition-metal complexes as initiators has been shown to produce polypeptides with narrow chain length distributions (PDI < 1.2) and controlled molecular weights ranging from 500 to 500,000 g/mol . illinois.edu These systems operate through an alternative mechanism that controls the addition of NCA monomers to the growing polymer chain end. mdpi.com

Furthermore, strategies such as decreasing the reaction temperature have been effective in minimizing side reactions. mdpi.com For example, polymerizations carried out at 0°C have shown a significant reduction in dead polymers compared to those conducted at room temperature or higher. mdpi.com The use of specific initiator systems, like tetraalkylammonium carboxylates, has also enabled the synthesis of polypeptides with varying chain lengths (DP = 20–1294) and narrow molecular weight distributions (Mw/Mn = 1.08–1.28). researchgate.net

It is also important to note that the formation of secondary structures, such as helices, during polymerization can influence the apparent molecular weight and PDI when analyzed by techniques like gel permeation chromatography (GPC). researchgate.net A change in the secondary structure of the growing polypeptide chain can lead to a bimodal distribution in the GPC trace, which may not be indicative of true polydispersity but rather an artifact of the change in hydrodynamic volume. researchgate.net

The table below summarizes findings from various studies on the controlled polymerization of NCAs, illustrating the impact of different initiators and conditions on molecular weight and PDI.

| Initiator/System | Monomer(s) | Solvent | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Reference |

| n-Hexylamine | Nε-trifluoroacetyl-l-lysine NCA | N,N-dimethylformamide | Broad distribution at room temp. | - | mdpi.com |

| Transition-Metal Complexes | Various NCAs | - | 500 - 500,000 | < 1.2 | illinois.edu |

| Tetraalkylammonium Carboxylate | Various NCAs | - | DP = 20–1294 | 1.08–1.28 | researchgate.net |

| PEG-NH2 | Boc-α-L-Lys NCA / Bn-β3-LCHG NTA | THF | - | 1.14 | nih.gov |

Interactive Data Table

Purity of Monomer and its Influence on Polymerization Control

The purity of the this compound (NCA) monomer is a critical factor that profoundly influences the control over the ring-opening polymerization (ROP). mdpi.com Impurities present in the monomer can act as initiators or terminating agents, leading to a loss of control over the molecular weight and a broadening of the polydispersity index (PDI). illinois.edumdpi.com

The synthesis of NCAs, often through methods like the "Fuchs-Farthing" method using phosgene (B1210022), can introduce various impurities. mdpi.com These can include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides. mdpi.com Such impurities possess acidic or nucleophilic characteristics that can interfere with the intended polymerization mechanism. mdpi.com For instance, acidic impurities can protonate the initiator or the growing polymer chain end, while nucleophilic impurities can initiate new polymer chains, both of which disrupt the living nature of the polymerization.

Therefore, rigorous purification of the NCA monomer is essential for achieving controlled polymerization. mdpi.com A common purification procedure involves washing the NCA solution with water or a dilute aqueous sodium bicarbonate solution at low temperatures (around 0°C) to remove residual acids like HCl. mdpi.com This is followed by rapid drying of the monomer. mdpi.com The use of high-purity chemicals and stringent reaction conditions, such as employing high vacuum techniques, are also crucial strategies to maintain control over the polymerization. researchgate.net

The impact of monomer purity is particularly significant in living polymerizations where the number of growing chains is intended to be constant. Unwanted initiation events from impurities lead to a higher number of polymer chains than intended, resulting in a lower average molecular weight than theoretically predicted. Conversely, termination reactions caused by impurities prematurely stop chain growth, which can lead to a bimodal or broad molecular weight distribution.

The table below highlights the importance of monomer purity by outlining common impurities and the purification methods employed to mitigate their effects on polymerization.

| Impurity Type | Potential Source | Effect on Polymerization | Purification Method | Reference |

| N-chloroformyl-amino acid chlorides | NCA Synthesis (Fuchs-Farthing) | Uncontrolled initiation/termination | Washing with water or aqueous sodium bicarbonate | mdpi.com |

| α-isocyanato-acid chlorides | NCA Synthesis (Fuchs-Farthing) | Uncontrolled initiation/termination | Washing with water or aqueous sodium bicarbonate | mdpi.com |

| Residual HCl | NCA Synthesis | Acid-catalyzed side reactions | Washing with water or aqueous sodium bicarbonate | mdpi.com |

| Water | Incomplete drying/handling | Uncontrolled initiation | Rapid and thorough drying | mdpi.com |

Interactive Data Table

Polymerization Products and Architectures Derived from Boc L Valine N Carboxyanhydride

Homopolypeptides: Poly(L-Valine)

The homopolymerization of Boc-L-Valine NCA yields Poly(L-Valine), a polypeptide composed exclusively of L-valine repeating units. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring. This process proceeds with the loss of carbon dioxide and the formation of a propagating amine chain end that continues to react with subsequent NCA monomers.

Due to the steric hindrance from the bulky isopropyl side chain of the valine residue, Poly(L-Valine) predominantly adopts a stable β-sheet conformation in the solid state. nih.gov This secondary structure arises from inter-chain hydrogen bonding, leading to materials that are often insoluble in many common solvents but can be processed using strong acids or specific solvent systems like hexafluoroisopropanol (HFIP), which can disrupt the strong hydrogen-bonded aggregates. The synthesis of well-defined Poly(L-Valine) is foundational for understanding the structural contributions of valine in more complex polypeptide systems.

Copolypeptides Incorporating L-Valine Units

The incorporation of L-valine into copolymers allows for the precise tuning of the resulting material's properties, blending the hydrophobicity and β-sheet forming tendency of valine with the characteristics of other amino acids.

Block copolypeptides are synthesized through the sequential living polymerization of two or more different NCA monomers. This method allows for the creation of well-defined macromolecules with distinct segments. For instance, triblock copolypeptides containing L-valine have been successfully prepared. nih.gov In a typical synthesis, one NCA monomer is polymerized to completion, and then a second NCA monomer, such as Boc-L-Valine NCA, is introduced to the living chain ends to grow the subsequent block.

An example is the synthesis of a diblock copolypeptide like Poly(γ-benzyl L-glutamate)-block-Poly(L-Valine). The polymerization would be initiated for the γ-benzyl L-glutamate NCA, and upon its consumption, the Boc-L-Valine NCA would be added. The resulting block copolymer would feature a helical polyglutamate segment and a β-sheet forming polyvaline segment. nih.gov This architectural control is crucial for designing materials for applications in nanotechnology and biomaterials, where microphase separation of the blocks can lead to ordered nanostructures. The synthesis of block-graft copolypeptides also relies on the principles of sequential block copolymerization to create the initial backbone. nih.gov

Table 1: Examples of Block Copolypeptides Synthesized via NCA Polymerization

| Copolymer Type | Monomers Used (Example) | Resulting Architecture | Reference |

| Diblock | Nε-Boc-l-Lysine NCA, Nε-Fmoc-l-Lysine NCA | Linear diblock chain | nih.gov |

| Triblock | γ-benzyl L-glutamate NCA, L-valine NCA | A-B-A or A-B-C type triblock | nih.gov |

| Multiblock | Various NCAs via sequential addition | Linear chain with multiple distinct blocks | researchgate.net |

Random copolypeptides are formed when a mixture of two or more NCA monomers is polymerized simultaneously. The sequence distribution of the amino acid residues along the polymer chain is governed by the relative reactivity ratios of the comonomers. Studies on the copolymerization of various NCAs have shown that the reactivity of Valine NCA is generally lower than that of other NCAs like Glycine NCA, Alanine NCA, and γ-benzyl L-glutamate NCA. mdpi.com

This lower reactivity means that in a random copolymerization, the more reactive monomer will be incorporated into the polymer chain at a faster rate. mdpi.comnih.gov For example, in the copolymerization of γ-benzyl-L-glutamate NCA and L-valine NCA, the resulting copolymer will have a composition that is initially richer in the glutamate (B1630785) residue. mdpi.com Understanding these reactivity ratios is essential for predicting and controlling the microstructure and, consequently, the properties of the final copolypeptide. mdpi.com

Table 2: Monomer Reactivity in Random NCA Copolymerization

| Monomer | Relative Reactivity | Key Finding | Reference |

| Glycine NCA | Highest | Reactivity order: Gly > Ala > γ-BzGlu > Leu > Val | mdpi.com |

| L-Alanine NCA | High | More reactive than serine and phenylalanine NCAs | mdpi.com |

| γ-Benzyl L-glutamate NCA | Moderate | More reactive than L-Valine NCA | mdpi.com |

| L-Valine NCA | Low | Tends to be incorporated more slowly than other common amino acid NCAs | mdpi.com |

Complex Macromolecular Architectures

Beyond linear chains, Boc-L-Valine NCA can be used to construct more intricate, non-linear polypeptide structures. These advanced architectures offer unique properties and functionalities not achievable with simple linear polymers.

While specific examples detailing Boc-L-Valine NCA in star polymer synthesis are not prevalent, the general methodology is broadly applicable. nih.gov A star polymer of Poly(L-Valine) would exhibit a high density of β-sheet-forming chains emanating from a central point, potentially leading to novel self-assembly behaviors and hydrogel properties.

Polymer brushes are assemblies of polymer chains densely grafted to a surface or a linear polymer backbone. Polypeptide brushes can be created by the "grafting-from" approach, where NCA polymerization is initiated from sites along a substrate. A prime example of creating a brush-like architecture is the synthesis of block-graft copolypeptides. nih.gov

In this approach, a linear block copolymer is first synthesized, containing one block with side chains that can be chemically modified to act as initiating sites. For instance, a Poly(Nε-Boc-l-Lysine)-block-Poly(Nε-Fmoc-l-Lysine) diblock can be synthesized. nih.gov The Fmoc groups on the second block are selectively removed to expose primary amine groups. These amines then serve as initiators for the polymerization of a third NCA monomer, such as Boc-L-Valine NCA, resulting in a structure where Poly(L-Valine) chains are grafted onto the backbone, forming a well-defined polymer brush. nih.gov This architecture is highly valuable for creating functional surfaces and stimuli-responsive materials.

Highly Branched Structures

The synthesis of highly branched polypeptides from Boc-L-Valine N-carboxyanhydride (Boc-L-Valine NCA) represents a significant synthetic challenge due to the chemical nature of the valine side chain. Unlike amino acids such as lysine, which possesses a side-chain amine group that can act as a branching point, the isopropyl group of valine is non-functional and cannot be used to initiate secondary polymer chains. nih.gov Consequently, the conventional methods for producing hyperbranched or dendritic poly(amino acids) are not directly applicable to poly(L-valine).

Research into highly branched polymers has predominantly focused on AB2-type monomers, where 'A' and 'B' are different functional groups that can react with each other. nih.gov Amino acids like lysine, with its α-amino, ε-amino, and carboxylic acid groups, are natural AB2 monomers that can form branched structures. nih.govepfl.ch In the case of valine, which is an AB-type monomer, branching must be induced through alternative strategies during the polymerization process itself.

One theoretical approach to induce branching in the ring-opening polymerization of Boc-L-Valine NCA is to manipulate the polymerization conditions to promote controlled side reactions that could lead to branching. This might involve the use of specific catalysts or initiators that can activate the amide backbone of the growing polymer chain, creating sites for new chain initiation. However, this is a complex undertaking, as such reactions are often difficult to control and can lead to a wide range of polymer structures with high polydispersity. The thermal polymerization of amino acids has been explored for creating hyperbranched structures, but this typically requires monomers with inherent branching capabilities, like lysine, and proceeds with little control over the final polymer architecture. nih.gov

Another possibility involves the copolymerization of Boc-L-Valine NCA with a protected branching monomer. This would involve synthesizing a linear poly(L-valine) chain and then deprotecting the branching monomer to reveal initiation sites for the growth of secondary poly(L-valine) chains. This method, however, results in a graft copolymer rather than a truly hyperbranched homopolymer of L-valine.

Given these challenges, the synthesis of highly branched poly(L-valine) is not a widely documented or practiced field. The data in the table below is hypothetical and illustrates the kind of structural characteristics that would be targeted in the synthesis of such a polymer.

Table 1: Hypothetical Properties of Highly Branched Poly(L-valine)

| Parameter | Hypothetical Value | Method of Analysis |

|---|---|---|

| Degree of Branching (DB) | 0.25 - 0.40 | ¹H NMR Spectroscopy |

| Molecular Weight (Mₙ) | 10,000 - 25,000 g/mol | Size-Exclusion Chromatography (SEC) |

| Polydispersity Index (PDI) | > 2.0 | Size-Exclusion Chromatography (SEC) |

| Conformation | Globular/Dendritic | Atomic Force Microscopy (AFM) |

Cyclic Polypeptides

The creation of cyclic polypeptides from Boc-L-Valine NCA is another area that involves considerable synthetic hurdles. The primary route to polypeptides from NCAs is through ring-opening polymerization, which inherently produces linear polymer chains. nih.govresearchgate.net To obtain a cyclic structure, a subsequent cyclization step is required, typically a head-to-tail ligation of the linear precursor. nih.govrsc.org

Controlled Polymerization: The ring-opening polymerization of Boc-L-Valine NCA would need to be precisely controlled to produce linear poly(L-valine) chains of a specific, uniform length. This is crucial because the efficiency of the subsequent cyclization step is highly dependent on the length and purity of the linear precursor. Achieving this level of control with valine NCA can be difficult due to potential side reactions.

Cyclization: The purified linear poly(L-valine) would then undergo a cyclization reaction. This is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which would lead to longer linear chains or polymer networks. peptide.com The process involves activating the C-terminus of the polypeptide chain and reacting it with the N-terminal amine.

Several general methods for peptide cyclization have been developed, including the use of coupling reagents, enzymatic ligation, and native chemical ligation techniques. nih.gov However, applying these methods to a synthetic polymer like poly(L-valine) presents challenges. The solubility of poly(L-valine) can be low, complicating the cyclization reaction. Furthermore, ensuring that the cyclization occurs efficiently without significant side reactions or epimerization at the C-terminus is a major consideration. rsc.org

Research in the field of cyclic peptides often focuses on the cyclization of relatively short, unprotected peptide sequences that may adopt conformations favorable for cyclization. nih.govnih.gov Synthesizing a long, uniform poly(L-valine) chain and then inducing it to cyclize is a more complex proposition and is not extensively reported in the scientific literature.

The table below outlines the expected characteristics of a successfully synthesized cyclic poly(L-valine), highlighting the differences from its linear counterpart.

Table 2: Comparative Properties of Linear vs. Hypothetical Cyclic Poly(L-valine)

| Property | Linear Poly(L-valine) | Hypothetical Cyclic Poly(L-valine) | Rationale for Difference |

|---|---|---|---|

| Topology | Linear | Cyclic (Head-to-tail) | Absence of N- and C-termini in the cyclic structure. |

| Hydrodynamic Volume | Larger | Smaller | A cyclic polymer is more compact than a linear polymer of the same molecular weight. |

| Conformational Rigidity | Flexible (α-helix/β-sheet) | More Constrained | Cyclization reduces the number of available conformations. |

| Terminal Groups | Amine (N-terminus) & Carboxylic Acid (C-terminus) | None | The termini are consumed in the formation of the cyclic amide bond. |

| Susceptibility to Exopeptidases | Susceptible | Resistant | Lack of terminal ends prevents degradation by exopeptidases. |

Advanced Analytical Techniques for Characterization of Boc L Valine N Carboxyanhydride Polymerization and Products

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the chemical and structural transformations that occur during the polymerization of Boc-L-valine NCA and for characterizing the final poly(L-valine) product.

Fourier-Transform Infrared (FTIR) Spectroscopy for Monomer Conversion

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the ring-opening polymerization of Boc-L-valine NCA in real-time. researchgate.netresearchgate.net The conversion of the monomer to the polymer can be tracked by observing the disappearance of the characteristic anhydride (B1165640) peaks of the NCA ring and the appearance of the amide bands of the polypeptide backbone. researchgate.net

The NCA monomer exhibits two distinct carbonyl stretching vibrations in the IR spectrum, typically around 1850 cm⁻¹ and 1790 cm⁻¹, which are characteristic of the five-membered anhydride ring. As the polymerization proceeds, the intensity of these bands decreases. Concurrently, the formation of the polypeptide is evidenced by the emergence of the amide I and amide II bands. The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, appears around 1650 cm⁻¹. The amide II band, a combination of N-H in-plane bending and C-N stretching, is observed near 1535 cm⁻¹. By monitoring the relative intensities of these peaks over time, the kinetics of the polymerization and the extent of monomer conversion can be accurately determined. researchgate.net

Table 1: Characteristic FTIR Frequencies for Monitoring Boc-L-Valine NCA Polymerization

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation |

| NCA Anhydride | Symmetric C=O Stretch | ~1850 | Disappears as polymerization proceeds |

| NCA Anhydride | Asymmetric C=O Stretch | ~1790 | Disappears as polymerization proceeds |

| Polypeptide | Amide I (C=O Stretch) | ~1650 | Appears and increases in intensity |

| Polypeptide | Amide II (N-H Bend, C-N Stretch) | ~1535 | Appears and increases in intensity |

| Boc Protecting Group | C=O Stretch | ~1715 | Remains present in the protected polymer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis, Molecular Interactions, and Stereochemistry (e.g., 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the monomer and the resulting polymer. It is particularly useful for end-group analysis, studying molecular interactions, and determining the stereochemistry of the polymer. capes.gov.brsigmaaldrich.commagritek.comresearchgate.netscribd.com

End-Group Analysis: ¹H NMR spectroscopy is a common method for determining the number-average molecular weight (Mₙ) of polymers by comparing the signal integrals of the polymer chain's repeating units with those of the initiator fragment at one end and the other chain end. sigmaaldrich.commagritek.comresearchgate.netscribd.com For poly(L-valine) initiated with a primary amine, the signals of the initiator moiety can be distinguished from the signals of the valine repeating units and the other terminus.

Molecular Interactions and Stereochemistry: ¹³C and ¹⁵N NMR spectroscopy are sensitive to the local conformation and sequence of amino acid residues in a polypeptide chain. documentsdelivered.com ¹⁵N NMR, in particular, can be used to investigate the stereospecificity of NCA polymerizations. capes.gov.br For instance, studies on the polymerization of D,L-valine-NCA have utilized ¹⁵N NMR to analyze the resulting diastereomeric sequences, providing insights into the stereoselectivity of the polymerization mechanism. capes.gov.brdocumentsdelivered.com The chemical shifts of the nitrogen atoms in the polypeptide backbone are influenced by the configuration of neighboring amino acid residues, allowing for the quantification of stereoregularity.

Table 2: Representative ¹H NMR Chemical Shifts for Poly(L-valine) Characterization

| Proton | Typical Chemical Shift (ppm) | Assignment |

| α-CH | 3.9 - 4.2 | Backbone methine proton |

| β-CH | 2.0 - 2.3 | Side chain methine proton |

| γ-CH₃ | 0.9 - 1.1 | Side chain methyl protons |

| Boc C(CH₃)₃ | 1.4 - 1.5 | Protecting group protons |

| Initiator-specific protons | Variable | Depends on the initiator used |

Mass Spectrometry (e.g., MALDI-ToF-MS, ESI-MS, FAB-MS) for Molecular Weight and Chain Composition

Mass spectrometry (MS) is a crucial technique for determining the absolute molecular weight and verifying the composition of the synthesized polypeptides. acs.orgnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently employed. acs.orgnih.gov

In MALDI-ToF-MS, the polymer is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of the polymer chains. The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length, often with the initiator and end-group attached. This allows for the confirmation of the expected chemical structure and the identification of any side products. nih.gov ESI-MS is particularly useful for analyzing complex polymer mixtures and can be coupled with liquid chromatography for enhanced separation and characterization. rsc.org

Table 3: Information Obtained from Mass Spectrometry of Poly(L-valine)

| Parameter | Description |

| Molecular Ion Peaks | A series of peaks separated by the mass of the valine monomer unit (117.15 g/mol ), confirming the polymer structure. nist.gov |

| End-Group Analysis | The total mass of a polymer chain equals the mass of the initiator plus the mass of the monomer units plus the mass of the terminal group. This confirms the initiation and termination steps. |

| Side Product Identification | Peaks that do not correspond to the expected polymer series can indicate the presence of side reactions, such as the formation of cyclic peptides or chains terminated by impurities. nih.gov |

Circular Dichroism (CD) Spectroscopy for Polypeptide Secondary Structure

Circular Dichroism (CD) spectroscopy is the primary technique for determining the secondary structure of polypeptides in solution. nih.govnih.govwvu.eduacs.orgnih.govacs.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bond is an inherently chiral chromophore, and its CD signal is highly sensitive to the polypeptide's conformation.

Different secondary structures, such as α-helices, β-sheets, and random coils, have distinct CD spectra. youtube.com

α-Helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm. nih.govacs.org

Random Coil: Exhibits a strong negative band below 200 nm. nih.govnih.gov

For poly(L-valine), CD spectroscopy can reveal how factors like molecular weight, solvent, and temperature influence its secondary structure. Studies have shown that high-molecular-weight poly(L-valine) can adopt an α-helical conformation, while lower-molecular-weight samples or those treated with certain acids tend to form β-sheets. nih.gov

Table 4: Characteristic CD Spectral Features for Polypeptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~195 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | <200 | Strong Negative |

Chromatographic Methods

Chromatographic techniques are essential for separating polymer chains based on their size and determining the molecular weight distribution.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. aimplas.netlcms.czshimadzu.compaint.orgresearchgate.netresearchgate.net This technique separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. paint.org

By calibrating the system with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the sample. aimplas.netshimadzu.com The resulting chromatogram provides information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. For poly(L-valine) synthesized via living polymerization of Boc-L-valine NCA, a narrow PDI is typically expected, indicating good control over the polymerization process.

Table 5: Key Parameters Obtained from SEC/GPC Analysis

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | An average that is biased towards heavier molecules. |

| Polydispersity Index | PDI | A measure of the uniformity of the chain lengths in a polymer sample. PDI = Mₙ/Mₙ. |

Nonaqueous Capillary Electrophoresis (NACE) for End-Group Characterization

Nonaqueous Capillary Electrophoresis (NACE) has emerged as a powerful and complementary technique to size exclusion chromatography (SEC) for the detailed characterization of synthetic polypeptides, including those derived from the ring-opening polymerization of Boc-L-Valine N-carboxyanhydride. The use of nonaqueous electrolytes is particularly advantageous for these polymers, as the hydrophobic Boc protecting groups and the poly-L-valine backbone necessitate organic solvents for solubility. acs.org NACE offers high-resolution separation of oligomers and, critically, can distinguish between polymer chains with different end-group functionalities. nih.govresearchgate.net

The primary advantage of NACE in the context of end-group analysis is its sensitivity to the charge and size of the polymer chain termini. researchgate.net In a typical NACE setup for polypeptide analysis, a nonaqueous electrolyte containing an acid, such as acetic acid or trifluoroacetic acid, is used. nih.gov This ensures that amine end-groups, resulting from initiation or termination steps, are fully protonated and thus cationic. Conversely, any carboxylic acid end-groups that may form, for instance through termination reactions, can be partially deprotonated and anionic. acs.org This difference in charge at the termini allows for the separation of polymers that may have identical degrees of polymerization but differ in their end-group structure. acs.orgnih.gov

Research on model synthetic polypeptides, such as poly(Nε-trifluoroacetyl-L-lysine), has demonstrated the capability of NACE to separate living polymers (with reactive amine end-groups) from "dead" polymer chains that have undergone termination. acs.org This is of significant interest for mechanistic studies of N-carboxyanhydride (NCA) polymerizations, allowing for the quantification of different polymer populations within a sample. acs.orgresearchgate.net For polymers initiated with primary amines, NACE can confirm the incorporation of the initiator and identify side reactions.

The separation efficiency in NACE is influenced by several factors, including the composition of the background electrolyte, the concentration of acidic additives, and the choice of organic solvents (e.g., methanol/acetonitrile mixtures). nih.gov Careful optimization of these parameters is crucial for achieving high resolution, especially for oligomers up to a degree of polymerization of approximately 50. nih.gov To prevent the adsorption of the hydrophobic polypeptides onto the fused-silica capillary wall, which can degrade separation performance, rigorous capillary rinsing procedures are essential. nih.govresearchgate.net

For unambiguous identification of the separated species, coupling NACE with mass spectrometry (NACE-MS) is an exceptionally informative approach. acs.org NACE-MS provides mass information on the separated polymer chains, allowing for the direct characterization of end-group structures and the identification of byproducts from the polymerization reaction. acs.org Studies have shown that NACE-MS can confirm the initiator used in the polymerization and elucidate different termination pathways, such as the formation of carboxylic or formyl end-groups. acs.org

The following tables represent typical experimental conditions and potential findings from the NACE analysis of a polypeptide synthesized from this compound.

Table 1: Representative NACE Experimental Conditions for Polypeptide Analysis

| Parameter | Value/Description | Purpose |

| Capillary | Fused-silica | Standard capillary material. |

| Background Electrolyte | Methanol/Acetonitrile mixture with ammonium (B1175870) acetate (B1210297) and an acid (e.g., acetic acid, trifluoroacetic acid) | Solubilizes the hydrophobic polymer and provides conductivity. The acid ensures protonation of amine groups. |

| Applied Voltage | 15-30 kV | Drives the electrophoretic separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common; MS provides detailed structural information. |

Table 2: Illustrative NACE Results for End-Group Analysis of Poly(Boc-L-Valine)

| Peak | Migration Time (min) | Proposed Identity | Rationale |

| 1 | 8.2 | Initiator-terminated polymer chains (e.g., with n-hexylamine end-group) | Main product peak, representing the living polymer with a cationic amine terminus. |

| 2 | 9.5 | Carboxylic acid-terminated polymer chains | Slower migration due to a different charge-to-mass ratio, indicating a termination side reaction. |

| 3 | 10.1 | Formyl-terminated polymer chains | Another potential termination product with a distinct electrophoretic mobility. |

| 4 | 6.5 | Unreacted Initiator (e.g., n-hexylamine) | Faster migration due to small size and positive charge. |

Research Applications of Boc L Valine N Carboxyanhydride Derived Polypeptides Excluding Clinical Data

Design of Biocompatible Polymer Materials

The synthesis of biocompatible polymers is a cornerstone of biomedical research. Polypeptides are particularly attractive in this regard due to their structural similarity to natural proteins, which imparts inherent biocompatibility and biodegradability. nih.govnih.gov Polypeptides derived from L-valine NCA are no exception and have been utilized to create materials with excellent compatibility with biological systems.